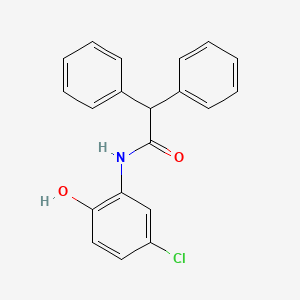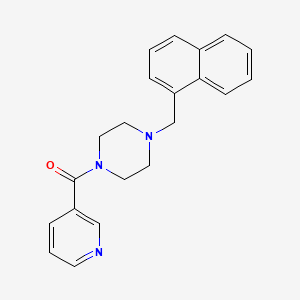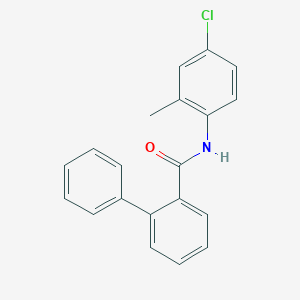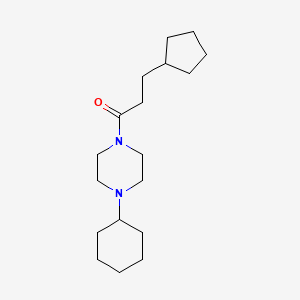![molecular formula C18H22O5 B5877225 isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, commonly known as EDTA-isopropyl ester, is a chemical compound used in various scientific research applications.
Wirkmechanismus
EDTA-isopropyl ester works by forming chelate complexes with metal ions. The ester group on the molecule allows it to penetrate cell membranes, where it can bind to metal ions and remove them from the cell. The chelate complexes formed by EDTA-isopropyl ester are highly stable, which allows for efficient removal of metal ions from solutions.
Biochemical and Physiological Effects:
EDTA-isopropyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of a number of enzymes, including metalloproteinases and phosphodiesterases. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of EDTA-isopropyl ester is its ability to efficiently remove metal ions from solutions. This property makes it useful in a variety of lab experiments, particularly those involving the preparation of biological samples for analysis. However, EDTA-isopropyl ester can also chelate with other metal ions, which may interfere with certain experiments. Additionally, it has limited solubility in water, which may make it difficult to use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving EDTA-isopropyl ester. One area of interest is its potential use in the treatment of metal poisoning in humans and animals. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to better understand the mechanism of action of EDTA-isopropyl ester and to develop more efficient synthesis methods.
Synthesemethoden
EDTA-isopropyl ester is synthesized by reacting ethyl 3-ethyl-4,8-dimethyl-2-oxo-2H-chromene-7-carboxylate with isopropyl chloroacetate in the presence of a base. The resulting compound is purified by column chromatography, yielding a white crystalline solid with a melting point of 98-100°C.
Wissenschaftliche Forschungsanwendungen
EDTA-isopropyl ester is widely used in scientific research as a chelating agent. It is commonly used to remove metal ions from solutions, particularly calcium and magnesium ions. This property makes it useful in a variety of applications, including the preparation of biological samples for analysis, the removal of heavy metals from industrial wastewater, and the treatment of metal poisoning.
Eigenschaften
IUPAC Name |
propan-2-yl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-13-11(4)14-7-8-15(12(5)17(14)23-18(13)20)21-9-16(19)22-10(2)3/h7-8,10H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUKFHVTLLUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)

![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

